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Compound of Interest

Compound Name: 3-Phenyl-1H-indole

Cat. No.: B074681 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 3-Phenyl-1H-
indole (CAS No: 1504-16-1), a significant heterocyclic compound in medicinal chemistry and

materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial reference for

researchers, scientists, and professionals in drug development for the unambiguous

identification and characterization of this molecule.

Molecular Structure and Properties
Molecular Formula: C₁₄H₁₁N

Molecular Weight: 193.24 g/mol [1]

IUPAC Name: 3-phenyl-1H-indole[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The ¹H and ¹³C NMR data for 3-Phenyl-1H-indole provide definitive information

about its structure.

¹H NMR Data
The ¹H NMR spectrum of 3-Phenyl-1H-indole exhibits characteristic signals corresponding to

the protons on the indole and phenyl rings. The data presented was acquired in deuterated
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chloroform (CDCl₃) at 400 MHz.

Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Number of
Protons

Assignment Reference

8.20 bs - 1H N-H (indole) [2]

7.95 d 8.0 1H Ar-H [2]

7.67 dt 8.0, 1.5 2H Ar-H [2]

7.48–7.39 m - 3H Ar-H [2]

7.36 d 2.5 1H Ar-H [2]

7.32–7.16 m - 3H Ar-H [2]

Key: bs = broad singlet, d = doublet, dt = doublet of triplets, m = multiplet, Ar-H = Aromatic

Proton

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following

data was obtained in CDCl₃ at 101 MHz.
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Chemical Shift (δ) ppm Assignment Reference

136.7 Aromatic C [2]

135.6 Aromatic C [2]

128.7 (2C) Aromatic CH [2]

127.5 (2C) Aromatic CH [2]

125.9 Aromatic C [2]

125.8 Aromatic C [2]

122.4 Aromatic CH [2]

121.7 Aromatic CH [2]

120.3 Aromatic CH [2]

119.8 Aromatic CH [2]

118.4 Aromatic C [2]

111.4 Aromatic CH [2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass

measurement.

Technique
Ionization
Mode

Calculated
m/z

Observed
m/z

Inferred Ion Reference

HRMS ESI 192.0819 192.0834 [M-H]⁻ [2]

GC-MS EI -
193 (Base

Peak)
[M]⁺ [1]

GC-MS EI - 165, 194, 192 Fragments [1]
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Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum

of 3-Phenyl-1H-indole will display characteristic absorption bands for its key structural

features.

Wavenumber
(cm⁻¹)

Vibration Intensity Functional Group

~3400 N-H Stretch Medium, Broad Indole N-H

3100–3000 C-H Stretch Medium Aromatic C-H

1600–1450 C=C Stretch Medium-Strong Aromatic Rings

800–680 C-H Bend Strong
Aromatic Out-of-Plane

Bending

Experimental Protocols
The data presented in this guide are typically acquired using standard, high-performance

instrumentation.

NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-field spectrometer, such

as a Bruker Avance III HD, typically operating at 400 MHz for protons.[2]

Sample Preparation: A sample of 5-10 mg of 3-Phenyl-1H-indole is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

Data Acquisition: The prepared sample is placed in the NMR probe. For ¹H NMR, standard

pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra

are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are

reported in parts per million (ppm).
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Mass Spectrometry
High-resolution mass spectra are often acquired using an LTQ Orbitrap Discovery mass

spectrometer or a similar high-resolution instrument.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or after

separation by liquid chromatography (LC) or gas chromatography (GC).

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for

generating ions (e.g., [M-H]⁻ or [M+H]⁺) with minimal fragmentation.[2] Electron Ionization

(EI) is a higher-energy method often used with GC-MS that results in characteristic

fragmentation patterns.[1]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
FTIR spectra are recorded on a spectrometer equipped with an ATR (Attenuated Total

Reflectance) sampling module.

Sample Preparation: A small amount of the solid 3-Phenyl-1H-indole sample is placed

directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the

sample with potassium bromide and pressing it into a thin disk.

Data Acquisition: An infrared beam is passed through the sample. The instrument records

the interference pattern, which is then mathematically converted into an IR spectrum

showing absorbance or transmittance as a function of wavenumber (cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption peaks

corresponding to the various functional groups within the molecule.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization and

structure elucidation of a synthesized compound like 3-Phenyl-1H-indole.

General Workflow for Spectroscopic Characterization

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Elucidation

Synthesized Compound
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(e.g., Column Chromatography)
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Phenyl-1H-
indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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